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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical standards for 4-Propyl-1-octanol, a
branched-chain higher alcohol. Due to the current lack of a commercially available certified

reference material (CRM) specifically for 4-Propyl-1-octanol, this document establishes

analytical benchmarks by comparing predicted data for 4-Propyl-1-octanol with experimentally

determined data for a structurally similar and commercially available alternative, 2-Propyl-1-

heptanol. This guide offers detailed experimental protocols and data to support the

identification, quantification, and quality control of 4-Propyl-1-octanol in a research and

development setting.

Introduction to 4-Propyl-1-octanol
4-Propyl-1-octanol (C11H24O, MW: 172.31 g/mol , CAS: 137008-38-9) is a branched-chain

primary alcohol with potential applications as a precursor for surfactants, plasticizers, and

specialty solvents.[1] Its branched structure influences its physicochemical properties, such as

melting point, viscosity, and solvency, making it a molecule of interest for fine-tuning chemical

formulations.[1] The synthesis of 4-Propyl-1-octanol can be complex, often resulting in a

mixture of isomers, which necessitates robust analytical methods for its characterization and

quality control.[1]
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Given the absence of a dedicated CRM for 4-Propyl-1-octanol, this guide proposes the use of

2-Propyl-1-heptanol (C10H22O, MW: 158.28 g/mol , CAS: 10042-59-8) as a suitable alternative

analytical standard. 2-Propyl-1-heptanol is structurally very similar to 4-Propyl-1-octanol and

has readily available experimental analytical data. This comparison allows for the

establishment of reliable analytical protocols for 4-Propyl-1-octanol.

Table 1: Physicochemical Properties of 4-Propyl-1-octanol and 2-Propyl-1-heptanol

Property
4-Propyl-1-octanol
(Predicted)

2-Propyl-1-heptanol
(Experimental)

Molecular Formula C11H24O C10H22O

Molecular Weight 172.31 g/mol 158.28 g/mol [1][2]

CAS Number 137008-38-9[2] 10042-59-8[1][2]

Boiling Point ~235 °C 213-215 °C

Density ~0.83 g/cm³ 0.83 g/cm³

LogP 4.3 (XLogP3)[2] 3.8

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is the primary technique for the separation and identification of volatile and semi-

volatile compounds like 4-Propyl-1-octanol.

Experimental Protocol: GC-MS
A generalized GC-MS protocol suitable for the analysis of branched-chain alcohols is provided

below.

Instrumentation: Agilent 6890N GC with 5975i MS detector or equivalent.

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Carrier Gas: Helium at a constant flow of 1 mL/min.
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Inlet Temperature: 280 °C.

Injection Volume: 1 µL (splitless injection).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 1 minute.

Ramp 1: 5 °C/min to 150 °C, hold for 2 minutes.

Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes.

MS Transfer Line Temperature: 300 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 30-350.

Figure 1: General workflow for the GC-MS analysis of 4-Propyl-1-octanol.

Comparative GC-MS Data
Table 2: GC-MS Data for 4-Propyl-1-octanol and 2-Propyl-1-heptanol

Parameter
4-Propyl-1-octanol
(Predicted)

2-Propyl-1-heptanol
(Experimental)

Predicted Retention Time ~15-17 min ~13-15 min

Molecular Ion (M+)
m/z 172 (low abundance or

absent)

m/z 158 (low abundance or

absent)[2]

Key Fragment Ions (m/z)
141 ([M-CH2OH]+), 113, 99,

85, 71, 57, 43

129 ([M-CH2OH]+), 99, 85, 71,

57, 43[2]

Base Peak m/z 57 or 71 m/z 57 or 71[2]

The fragmentation of long-chain alcohols in EI-MS is characterized by the loss of water (M-18)

and successive losses of alkyl radicals.[3] The base peak is often a stable carbocation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is essential for the structural elucidation of 4-Propyl-1-octanol, confirming

the connectivity of the carbon skeleton and the position of the hydroxyl group.

Experimental Protocol: NMR
Instrumentation: Bruker 400 MHz spectrometer or equivalent.

Solvent: Chloroform-d (CDCl3) or Methanol-d4 (CD3OD).

Techniques: 1H NMR, 13C NMR, COSY, HSQC.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Figure 2: Workflow for NMR-based structural elucidation of 4-Propyl-1-octanol.

Comparative NMR Data
Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for 4-Propyl-1-octanol in CDCl₃
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Proton Predicted Chemical Shift (ppm)

H1 (-CH₂OH) 3.65 (t)

H2 1.55 (m)

H3 1.30 (m)

H4 1.40 (m)

H5, H6, H7 1.28 (m)

H8 (-CH₃ of octyl) 0.88 (t)

Propyl H1' 1.25 (m)

Propyl H2' 1.35 (m)

Propyl H3' (-CH₃) 0.90 (t)

-OH 1.2-1.8 (br s)

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for 4-Propyl-1-octanol in CDCl₃
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Carbon Predicted Chemical Shift (ppm)

C1 (-CH₂OH) 63.0

C2 33.0

C3 26.0

C4 39.0

C5 32.0

C6 29.5

C7 22.8

C8 (-CH₃ of octyl) 14.1

Propyl C1' 36.0

Propyl C2' 20.0

Propyl C3' (-CH₃) 14.5

Note: Predicted NMR data is generated based on established chemical shift prediction

algorithms and may vary slightly from experimental values.

Conclusion and Recommendations
The analytical methods and comparative data presented in this guide provide a robust

framework for the characterization and quality control of 4-Propyl-1-octanol. In the absence of

a dedicated certified reference material, the use of 2-Propyl-1-heptanol as an alternative

analytical standard is a viable and scientifically sound approach. Researchers and drug

development professionals are encouraged to utilize the provided protocols and data as a

starting point for developing their own in-house analytical standards and methods. It is

recommended that for critical applications, the synthesis and purification of a small batch of 4-
Propyl-1-octanol be performed to establish a well-characterized internal reference standard.

This will ensure the highest level of accuracy and reliability in future analytical measurements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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